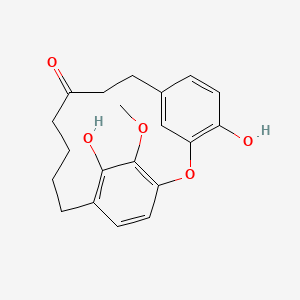
Myricatomentogenin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myricatomentogenin is a natural product found in Morella nana and Alnus hirsuta with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Antitumor Activity
Myricatomentogenin has been studied for its effects on various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against human cancer cell lines such as HL-60 (promyelocytic leukemia), A549 (lung cancer), and MCF-7 (breast cancer). For instance, in a study involving the methanol extract of Myrica rubra bark, this compound demonstrated an ability to inhibit cell proliferation effectively at concentrations as low as 5 µM .
Neuroprotective Effects
The compound has shown promise in neuroprotection. In experiments conducted on PC12 cells, this compound maintained cell viability in the presence of oxidative stress induced by hydrogen peroxide. Specifically, treatment with 0.84 mM of this compound resulted in an 80% increase in cell viability compared to untreated controls .
Anti-inflammatory and Metabolic Effects
Inhibition of Lipid Accumulation
this compound has been associated with metabolic benefits, particularly in reducing lipid accumulation in adipocytes. In studies involving 3T3-L1 adipocytes, treatment with 5 µM of this compound led to a 28% reduction in lipid accumulation compared to untreated cells, indicating its potential role in obesity management and metabolic syndrome .
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory properties by inhibiting nitric oxide production in activated macrophages. This effect is crucial for developing treatments for inflammatory diseases and conditions such as arthritis and cardiovascular diseases .
Table 1: Summary of this compound's Biological Activities
| Activity | Cell Line/Model | Concentration | Effect Observed |
|---|---|---|---|
| Antitumor | HL-60 | 5 µM | Significant cytotoxicity observed |
| Neuroprotection | PC12 | 0.84 mM | 80% increase in cell viability post oxidative stress |
| Lipid accumulation reduction | 3T3-L1 | 5 µM | 28% decrease in lipid accumulation |
| Anti-inflammatory | RAW 264.7 (macrophages) | 50 µM | Inhibition of nitric oxide production |
Toxicological Studies
While this compound shows promising therapeutic effects, it is essential to evaluate its safety profile through toxicological studies. Preliminary data suggest that at non-cytotoxic concentrations (below 40 µM), this compound does not exhibit significant toxicity across various cell lines . This finding is critical for advancing its application in clinical settings.
Analyse Chemischer Reaktionen
Key Reaction Steps Table
| Step | Reaction Type | Reactants/Conditions | Products |
|---|---|---|---|
| 1 | Methanolysis & Alkylation | 7-hydroxycoumarin + methanol | Ester intermediate |
| 2 | Reduction | Ester + reducing agent | Aldehyde |
| 3 | Horner-Wadsworth-Emmons Reaction | Aldehyde + phosphonate | Ketone |
| 4 | Hydrogenation | Ketone + Pd(OH)₂ | Saturated product |
| 5 | Intramolecular Ullmann Reaction | Intermediate + copper catalyst | Cyclophane structure |
| 6 | Demethylation & Methylation | Enantiopure compound | Myricatomentogenin |
Thermal Stability
Research indicates that this compound exhibits significant thermal stability under various conditions. For instance, it decomposes without measurable racemization at temperatures up to 220°C over extended periods. This suggests that the compound is resistant to thermal degradation, which is crucial for its potential applications in pharmaceuticals .
Racemization Studies
Racemization studies reveal that this compound has a free energy of activation for racemization greater than 39 kcal/mol at elevated temperatures (e.g., 220°C). This high energy barrier indicates that under normal conditions, this compound maintains its stereochemical integrity, making it a stable compound for research and potential therapeutic uses .
Oxidative Processes
The phenolic functional group in this compound can undergo oxidative processes, which may lead to decomposition if not properly controlled. Studies suggest that rigorous exclusion of oxygen during experiments can slow down this oxidative degradation, highlighting the importance of reaction conditions in maintaining the integrity of this compound .
Eigenschaften
Molekularformel |
C20H22O5 |
|---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
4,16-dihydroxy-17-methoxy-2-oxatricyclo[13.2.2.13,7]icosa-1(17),3,5,7(20),15,18-hexaen-10-one |
InChI |
InChI=1S/C20H22O5/c1-24-20-17-11-8-14(19(20)23)4-2-3-5-15(21)9-6-13-7-10-16(22)18(12-13)25-17/h7-8,10-12,22-23H,2-6,9H2,1H3 |
InChI-Schlüssel |
QNIHUQUCNQQCFX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC(=C1O)CCCCC(=O)CCC3=CC(=C(C=C3)O)O2 |
Synonyme |
myricatomentogenin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















